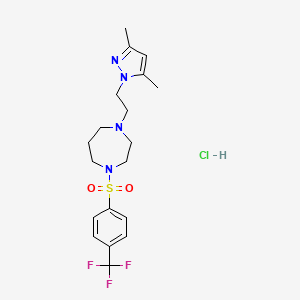
1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-((4-(trifluoromethyl)phenyl)sulfonyl)-1,4-diazepane hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-((4-(trifluoromethyl)phenyl)sulfonyl)-1,4-diazepane hydrochloride is a useful research compound. Its molecular formula is C19H26ClF3N4O2S and its molecular weight is 466.95. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Reactivity in Organic Chemistry
Research into related chemical structures has shown various synthetic pathways and reactions, highlighting the versatility of pyrazolines and related compounds in organic synthesis. For instance, the cycloaddition reactions of diazo compounds with derivatives of trifluoropropene can yield trifluoromethyl-substituted pyrazolines, pyrazoles, cyclopropanes, or allylsulfones. This demonstrates the compound's potential in synthesizing a range of trifluoromethylated synthons, which are valuable in medicinal chemistry and material science due to their unique chemical properties (Plancquaert et al., 1996).
Photolytic and Acid-Catalyzed Transformations
The compound's related chemical structures have been used to study transformations under various conditions, such as photolytic and acid-catalyzed transformations. These studies help in understanding the reactivity and stability of pyrazole-containing compounds under different environmental conditions, providing insights into their behavior in biological systems or during chemical processes (Vasin et al., 2014).
Synthesis of Pyrazole Derivatives
The compound's related structures have been utilized in synthesizing various pyrazole derivatives, demonstrating the compound's relevance in creating pharmacologically active molecules. For example, the generation of anionic triflyldiazomethane species followed by a [3 + 2] cycloaddition reaction with nitroalkenes can produce pyrazole triflones. These compounds are attractive in pharmaceutical research due to their potential anti-inflammatory and antimicrobial properties (Das et al., 2018).
Propriétés
IUPAC Name |
1-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-4-[4-(trifluoromethyl)phenyl]sulfonyl-1,4-diazepane;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25F3N4O2S.ClH/c1-15-14-16(2)26(23-15)13-11-24-8-3-9-25(12-10-24)29(27,28)18-6-4-17(5-7-18)19(20,21)22;/h4-7,14H,3,8-13H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUIXXHOLLYXHNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCN2CCCN(CC2)S(=O)(=O)C3=CC=C(C=C3)C(F)(F)F)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26ClF3N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
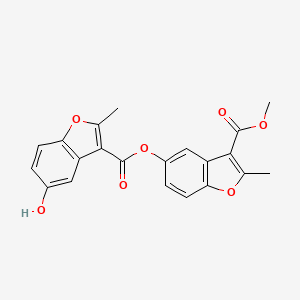
![1-[4-(Dimethylamino)phenyl]-3-[4-(4-morpholinyl)anilino]pyrrolidine-2,5-dione](/img/structure/B2922147.png)
![1,3-Dimethyl-5-[(2-hydroxyethyl)amino]pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2922148.png)

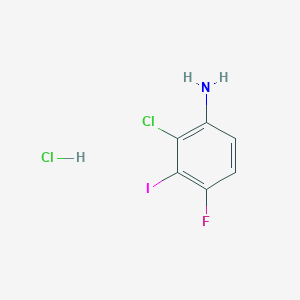
![5-(4-Fluorophenyl)-2-(methylsulfanyl)-6-(2-morpholinoethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2922152.png)
![2-(2-{4-[2-(methylsulfanyl)phenyl]piperazino}ethyl)-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B2922153.png)

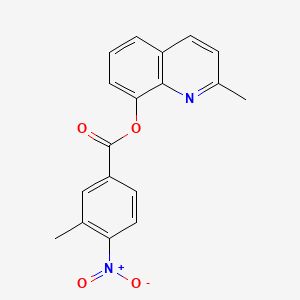
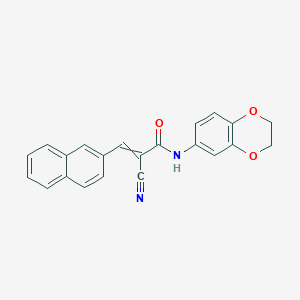
![(Z)-N-(2-Bromo-11H-pyrido[1,2-b][2,4]benzodiazepin-6-ylidene)-2-cyano-3-phenylprop-2-enamide](/img/structure/B2922159.png)
![5,6,7,8-Tetrahydro-4H-[1,3]thiazolo[5,4-c]azepin-2-amine;dihydrobromide](/img/structure/B2922162.png)
![N-cyclooctyl-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]nicotinamide](/img/structure/B2922165.png)

